![molecular formula C14H15N3O3 B5522327 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate](/img/structure/B5522327.png)
4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate
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Overview
Description
The compound “4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been a topic of interest in medicinal chemistry . A novel series of compounds, namely 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were meticulously designed using FBDD efforts and synthesized . The synthesized compounds underwent thorough characterization using 1 HNMR, 13 CNMR, HRMS, and mass spectrum analyses .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives have been explored in various studies . The reactions typically involve the formation of a five-membered heterocyclic ring system, followed by the introduction of various substituents to modulate the physicochemical and pharmacological properties of the resulting compounds .Scientific Research Applications
Anticancer Activity
Compounds containing the 1,3,4-oxadiazol moiety have been investigated for their potential as epidermal growth factor receptor (EGFR) inhibitors , which are crucial in the development of anticancer drugs . These compounds have shown significant inhibitory effects against EGFR activity and demonstrated potent cytotoxicity against various cancer cell lines, including prostate, lung, and liver cancers . This suggests that derivatives of 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate could be promising candidates for anticancer therapy.
Antimicrobial Properties
The oxadiazole ring is known for its biological potential, and derivatives have been synthesized for evaluation against bacterial strains like Bacillus subtilis and Staphylococcus aureus , as well as the fungal pathogen Candida albicans . This indicates that the compound may serve as a scaffold for developing new antimicrobial agents.
Anti-Inflammatory Applications
Literature studies have highlighted the anti-inflammatory properties of 1,3,4-oxadiazole derivatives . These compounds can be arranged to afford potent and selective drugs, suggesting that 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate could be used to develop new anti-inflammatory medications.
Antidepressant Effects
The 1,3,4-oxadiazole moiety has been reported to exhibit antidepressant properties . This opens up the possibility of using the compound as a base for creating new antidepressant drugs.
Anticonvulsant Potential
Compounds with the 1,3,4-oxadiazole structure have been explored for their anticonvulsant activities . This suggests that derivatives of the compound could be researched further for potential use in treating seizure disorders.
Analgesic Effects
The analgesic properties of 1,3,4-oxadiazole derivatives have been documented, indicating that the compound could be used in the synthesis of new pain-relieving medications .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been found to inhibit the epidermal growth factor receptor (egfr) enzyme . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
Similar 1,3,4-oxadiazole derivatives have shown a robust inhibitory effect against the egfr wild-type enzyme . This suggests that 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate may interact with its targets in a similar manner, leading to changes in the cell cycle.
Biochemical Pathways
Inhibition of the egfr enzyme can affect various downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .
Result of Action
Similar 1,3,4-oxadiazole derivatives have shown significant anticancer activity, with some compounds exhibiting superior potency compared to established anticancer drugs . This suggests that 4-(1,3,4-oxadiazol-2-yl)phenyl 1-piperidinecarboxylate may have similar effects.
Safety and Hazards
Future Directions
The future directions in the research of 1,3,4-oxadiazol derivatives are promising. Given their diverse pharmacological activities, these compounds are being explored for potential applications in medicine and agriculture . Further investigation and development are encouraged for the creation of novel and effective therapeutics .
properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl] piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(17-8-2-1-3-9-17)20-12-6-4-11(5-7-12)13-16-15-10-19-13/h4-7,10H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDDOSKWUAGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C=C2)C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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